molecular formula C23H44O B14443394 Tricos-14-en-4-one CAS No. 79212-72-9

Tricos-14-en-4-one

Katalognummer: B14443394
CAS-Nummer: 79212-72-9
Molekulargewicht: 336.6 g/mol
InChI-Schlüssel: CHARXRXQSHGKIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricos-14-en-4-one is a long-chain unsaturated ketone with a unique structure that has garnered interest in various fields of research This compound is characterized by a 23-carbon chain with a double bond at the 14th position and a ketone functional group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tricos-14-en-4-one typically involves the ketonization of long-chain fatty acids. One common method is the reaction of hexanoic acid and (Z)-octadec-9-enoic acid (oleic acid) under specific conditions to yield the desired ketone . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the ketone without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale ketonization processes, where fatty acids are subjected to high temperatures and pressures in the presence of catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Tricos-14-en-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The double bond and ketone group can be reduced to form alcohols and alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted ketones and alcohols.

Wissenschaftliche Forschungsanwendungen

Tricos-14-en-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological signaling and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tricos-14-en-4-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond may participate in electron transfer reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricos-14-en-4-one is unique due to its specific structure, which combines a long carbon chain with a strategically placed double bond and ketone group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not fulfill as effectively.

Eigenschaften

CAS-Nummer

79212-72-9

Molekularformel

C23H44O

Molekulargewicht

336.6 g/mol

IUPAC-Name

tricos-14-en-4-one

InChI

InChI=1S/C23H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-23(24)21-4-2/h11-12H,3-10,13-22H2,1-2H3

InChI-Schlüssel

CHARXRXQSHGKIF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.